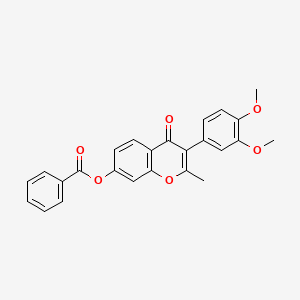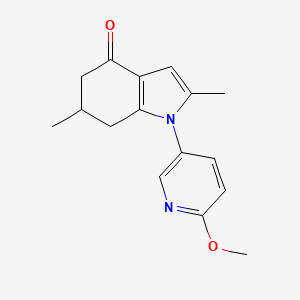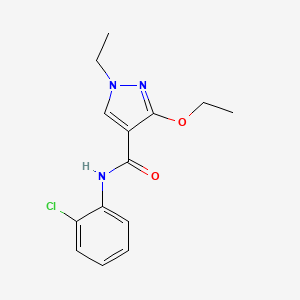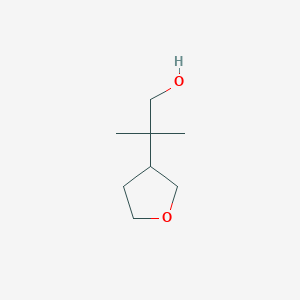![molecular formula C16H21NO6 B2581476 Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate CAS No. 26833-01-2](/img/structure/B2581476.png)
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is a chemical compound that contains a total of 44 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms .
Molecular Structure Analysis
The molecule contains a total of 44 bonds. There are 23 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
The chemical formula of this compound is C16H21NO6. Its molecular weight is 323.34104 g/mol . The SMILES string representation of the molecule isCCOC(=O)C(=CNc1cc(OC)ccc1OC)C(=O)OCC .
Aplicaciones Científicas De Investigación
Polymerization Initiators
One application of methylene bis(diethyl malonate) derivatives is in polymerization processes. For instance, methylene bis(diethyl malonate) combined with cerium ammonium nitrate serves as an initiator in triethyl phosphate for the polymerization of methyl methacrylate, achieving high polymerization yields at room temperature. The study indicates that increasing the molar ratio of methylene bis(diethyl malonate) to cerium salt leads to lower molecular weights, suggesting a chain transfer effect through active methylene groups (Bıçak & Özeroğlu, 2001).
Synthesis Methods
Rapid and efficient synthesis methods for derivatives of Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate have been explored, highlighting their role as precursors in the synthesis of biologically active quinoline derivatives. A study demonstrates a room-temperature liquid-phase synthesis method for Diethyl 2-((4-nitroanilino)methylene)malonate, offering an efficient alternative for industrial-scale production due to its simplicity and quick reaction times (Valle et al., 2018).
Supramolecular Architecture
The structural and supramolecular properties of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates have been investigated, revealing significant insights into hydrogen bonding due to regioisomerism. These compounds exhibit unique crystal systems and molecular packing influenced by intermolecular hydrogen bonding and C-H...O interactions, providing foundational knowledge for the design of materials with specific properties (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).
Materials Science
Research has also extended to the reaction of [60]fullerene with active methylene compounds like diethyl malonate in the presence of manganese(III) acetate dihydrate, leading to the formation of [60]fullerene dimers and bisadducts. This work opens avenues for using diethyl malonate derivatives in the synthesis of novel materials with potential applications in nanotechnology and materials science (Zhang, Lu, Wang, & Wang, 2003).
Ring-Opening Polymerization
Aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate and related ligands have shown high efficiency and controllability in the ring-opening polymerization of ε-caprolactone. These findings highlight the potential of such complexes in polymer chemistry, offering a pathway to synthesize polymers with desired properties more efficiently (Chang et al., 2019).
Propiedades
IUPAC Name |
diethyl 2-[(2,5-dimethoxyanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-13-9-11(20-3)7-8-14(13)21-4/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFULEGDASYFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2581399.png)

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)
![5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2581405.png)

![(1S,2S,5R,6S)-2-Amino-6-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2581407.png)
![Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate](/img/structure/B2581408.png)


![6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2581412.png)
![N-(3-chloro-2-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2581413.png)
